molecular formula C₁₈H₁₂F₅N₅O₃ B560523 Soluble epoxide hydrolase inhibitor CAS No. 1241826-88-9

Soluble epoxide hydrolase inhibitor

Cat. No.: B560523
CAS No.: 1241826-88-9
M. Wt: 441.31
InChI Key: ZXXHBMCIQXGVRD-UHFFFAOYSA-N
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Description

Enzymatic Function in Arachidonic Acid Metabolism

Soluble epoxide hydrolase functions as a pivotal enzyme in the arachidonic acid metabolic pathway, serving as the primary regulator of epoxyeicosatrienoic acid turnover within cellular systems. The enzyme exists as a homodimer, with each subunit comprising 555 amino acids and having a molecular weight of 62.5 kilodaltons. This bifunctional protein contains two distinct structural domains: a 35-kilodalton C-terminal hydrolase domain and a 25-kilodalton N-terminal phosphatase domain. The C-terminal hydrolase domain exhibits the characteristic alpha/beta hydrolase fold architecture common to this enzyme family and contains the catalytic machinery responsible for epoxide hydrolysis.

The catalytic mechanism of the hydrolase domain follows a classical two-step process involving the formation of a covalent enzyme-substrate intermediate. In the initial step, the epoxide substrate binds to the active site where it becomes polarized by two critical tyrosine residues (Tyr381 and Tyr465) through hydrogen bonding interactions with the epoxide oxygen. Simultaneously, the nucleophilic carboxylic acid residue Asp333, positioned opposite to the tyrosine residues, performs a backside attack on the epoxide ring, typically targeting the least sterically hindered carbon atom. This nucleophilic attack is facilitated by His523 and Asp495, which constitute part of the catalytic triad Asp333-Asp495-His523.

The ring-opening reaction results in the formation of an ester bond between the enzyme and the substrate, creating a hydroxyl alkyl-enzyme intermediate. Subsequently, a water molecule is activated by the acid-histidine pair and attacks the carbonyl carbon of the ester linkage, leading to hydrolysis of the covalent intermediate and release of the corresponding diol product. This mechanism demonstrates remarkable specificity for epoxide-containing substrates and explains the enzyme's central role in regulating the biological activity of epoxyeicosatrienoic acids.

The N-terminal phosphatase domain, while structurally distinct from the hydrolase domain, contributes to the enzyme's overall biological function through its ability to hydrolyze various lipid phosphates. This domain belongs to the haloacid dehalogenase superfamily and exhibits phosphatase activity toward substrates including farnesyl pyrophosphate, sphingosine-1-phosphate, and lysophosphatidic acid. The phosphatase activity requires magnesium as a cofactor and operates independently of the hydrolase function, as demonstrated by studies showing that phosphatase substrates do not affect epoxide turnover and vice versa.

Epoxyeicosatrienoic Acids as Key Substrates

Epoxyeicosatrienoic acids represent the primary physiological substrates for soluble epoxide hydrolase and serve as critical signaling molecules in various biological processes. These compounds are synthesized from arachidonic acid through the action of cytochrome P450 epoxygenases, which introduce epoxide functionality at specific positions along the fatty acid chain. Four distinct regioisomers of epoxyeicosatrienoic acids are produced: 5,6-epoxyeicosatrienoic acid, 8,9-epoxyeicosatrienoic acid, 11,12-epoxyeicosatrienoic acid, and 14,15-epoxyeicosatrienoic acid.

The formation of epoxyeicosatrienoic acids occurs within the broader context of arachidonic acid metabolism, which encompasses three major enzymatic pathways. The cyclooxygenase pathway generates prostaglandins, thromboxanes, and prostacyclins, while the lipoxygenase pathway produces hydroxyeicosatetraenoic acids and leukotrienes. The cytochrome P450 epoxygenase pathway represents the third major route, yielding epoxyeicosatrienoic acids that function as autocrine and paracrine mediators.

Epoxyeicosatrienoic Acid Isomer Position of Epoxide Primary Biological Functions Relative Stability
5,6-Epoxyeicosatrienoic Acid C5-C6 Vasodilation, Anti-inflammatory Highly Labile
8,9-Epoxyeicosatrienoic Acid C8-C9 Cardioprotective, Angiogenesis Moderate
11,12-Epoxyeicosatrienoic Acid C11-C12 Vascular Smooth Muscle Effects Stable
14,15-Epoxyeicosatrienoic Acid C14-C15 Endothelial Function, Pain Modulation Most Stable

Epoxyeicosatrienoic acids demonstrate remarkable biological potency despite their short half-lives in cellular systems. These compounds are rapidly incorporated into cellular phospholipids, particularly at the sn-2 position, where they can be stored and subsequently mobilized in response to appropriate stimuli. The incorporation into phospholipids not only provides a mechanism for cellular storage but also suggests potential roles in phospholipid-mediated signal transduction processes.

The biological activity of epoxyeicosatrienoic acids extends beyond simple metabolic intermediates, as these compounds function as signaling molecules that regulate numerous physiological processes. They activate large-conductance calcium-activated potassium channels in vascular smooth muscle cells, leading to hyperpolarization and subsequent vasodilation. Additionally, epoxyeicosatrienoic acids demonstrate anti-inflammatory properties through modulation of nuclear factor-kappa B signaling pathways and reduction of pro-inflammatory cytokine expression.

Soluble epoxide hydrolase efficiently converts epoxyeicosatrienoic acids to their corresponding dihydroxyeicosatrienoic acid metabolites through the addition of water across the epoxide ring. The resulting diols exhibit significantly reduced biological activity compared to their parent epoxides, effectively terminating the signaling functions of epoxyeicosatrienoic acids. This conversion represents a critical regulatory mechanism that controls the duration and intensity of epoxyeicosatrienoic acid-mediated biological responses.

Physiological Roles in Inflammation and Vascular Homeostasis

Soluble epoxide hydrolase plays a fundamental role in regulating inflammatory processes and maintaining vascular homeostasis through its control of epoxyeicosatrienoic acid levels. The enzyme's activity directly influences the balance between pro-inflammatory and anti-inflammatory mediators within the arachidonic acid cascade, positioning it as a crucial determinant of inflammatory resolution. Under normal physiological conditions, epoxyeicosatrienoic acids function as endogenous anti-inflammatory agents that help maintain tissue homeostasis and prevent excessive inflammatory responses.

The anti-inflammatory properties of epoxyeicosatrienoic acids manifest through multiple mechanisms that collectively contribute to inflammatory resolution. These compounds inhibit the activation of nuclear factor-kappa B, a central transcription factor that regulates the expression of numerous pro-inflammatory genes. Additionally, epoxyeicosatrienoic acids reduce the production of pro-inflammatory cytokines including tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6, while simultaneously promoting the synthesis of anti-inflammatory mediators.

In vascular systems, epoxyeicosatrienoic acids serve critical functions in maintaining endothelial integrity and regulating vascular tone. These compounds act as endothelium-derived hyperpolarizing factors, inducing smooth muscle relaxation through activation of calcium-activated potassium channels. The resulting hyperpolarization reduces calcium influx into smooth muscle cells, leading to decreased contractility and vasodilation. This mechanism is particularly important in resistance arteries where epoxyeicosatrienoic acids contribute significantly to blood pressure regulation.

Physiological Function Epoxyeicosatrienoic Acid Effect Soluble Epoxide Hydrolase Impact Clinical Relevance
Vascular Tone Regulation Induces vasodilation via potassium channel activation Reduces vasodilatory capacity Hypertension development
Inflammatory Response Suppresses pro-inflammatory mediators Promotes inflammatory progression Cardiovascular disease
Endothelial Function Maintains barrier integrity and nitric oxide production Compromises endothelial protection Atherosclerosis risk
Angiogenesis Stimulates blood vessel formation Impairs vascular repair mechanisms Wound healing deficits
Pain Perception Modulates neuropathic pain pathways Increases pain sensitivity Chronic pain conditions

The role of soluble epoxide hydrolase in cardiovascular homeostasis extends beyond simple blood pressure regulation to encompass broader aspects of cardiovascular protection. Epoxyeicosatrienoic acids demonstrate cardioprotective effects in models of ischemic injury, reducing infarct size and preserving cardiac function. These protective effects involve multiple mechanisms including improved coronary blood flow, reduced oxidative stress, and enhanced cellular survival signaling pathways.

Angiogenesis represents another critical area where soluble epoxide hydrolase activity influences physiological outcomes. Epoxyeicosatrienoic acids promote the formation of new blood vessels through stimulation of endothelial cell proliferation, migration, and tube formation. This pro-angiogenic activity is essential for wound healing, tissue repair, and collateral circulation development. Excessive soluble epoxide hydrolase activity can impair these processes by prematurely converting epoxyeicosatrienoic acids to inactive metabolites.

The enzyme's tissue distribution reflects its diverse physiological roles, with highest expression levels found in liver, kidney, and vascular tissues. In the kidney, soluble epoxide hydrolase regulates sodium retention and blood volume through its effects on epoxyeicosatrienoic acid availability. In the central nervous system, the enzyme influences pain perception and neuroprotection, with epoxyeicosatrienoic acids demonstrating analgesic properties in models of inflammatory and neuropathic pain.

Recent research has revealed that soluble epoxide hydrolase exhibits differential subcellular localization, with the enzyme present in both cytosolic and peroxisomal compartments. This compartmentalization may provide additional regulatory mechanisms for controlling epoxyeicosatrienoic acid metabolism in response to specific cellular conditions. The peroxisomal localization appears to be particularly important for protecting against ischemic injury, suggesting that subcellular distribution of the enzyme contributes to its overall physiological function.

Properties

CAS No.

1241826-88-9

Molecular Formula

C₁₈H₁₂F₅N₅O₃

Molecular Weight

441.31

IUPAC Name

N-[[4-cyano-2-(trifluoromethoxy)phenyl]methyl]-2-(2,2-difluoroethyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

InChI

InChI=1S/C18H12F5N5O3/c19-14(20)9-28-17(30)27-8-12(3-4-15(27)26-28)16(29)25-7-11-2-1-10(6-24)5-13(11)31-18(21,22)23/h1-5,8,14H,7,9H2,(H,25,29)

InChI Key

ZXXHBMCIQXGVRD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C#N)OC(F)(F)F)CNC(=O)C2=CN3C(=NN(C3=O)CC(F)F)C=C2

Origin of Product

United States

Preparation Methods

Core Pharmacophore Optimization

The 1,3-disubstituted urea moiety remains the most potent pharmacophore for sEH inhibition due to its strong hydrogen-bonding interactions with catalytic residues (Asp335, Tyr383, and Tyr466) in the enzyme’s binding pocket. Early urea-based inhibitors, such as 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA), exhibited high affinity (Ki<1nMK_i < 1 \, \text{nM}) but suffered from poor aqueous solubility and rapid metabolic clearance. To address these limitations, researchers introduced polar substituents and truncated alkyl chains. For example, replacing the dodecanoic acid tail of AUDA with a piperidine carbamate (as in TPPU) reduced logP from 6.2 to 4.8 while maintaining sub-nanomolar potency (Ki=0.3nMK_i = 0.3 \, \text{nM}).

Synthesis Protocols for Urea Derivatives

A representative synthesis route for urea-based inhibitors involves sequential coupling of substituted amines with isocyanates or carbamoyl chlorides (Figure 1):

  • Step 1 : React cycloheptylamine with Boc-isonipecotic acid under peptide coupling conditions (EDC/HOBt) to form a secondary amide.

  • Step 2 : Deprotect the Boc group using trifluoroacetic acid (TFA) to yield a primary amine intermediate.

  • Step 3 : Treat the amine with 2,4,6-trimethylbenzoyl chloride to install the urea pharmacophore.

This method achieves yields of 65–78% for final products, with purity >95% confirmed by HPLC.

Amide-Based Inhibitors: Enhancing Solubility and Pharmacokinetics

Rationale for Amide Substitution

Replacing the central urea with an amide group improves aqueous solubility by reducing crystallinity and introducing hydrogen-bond acceptors. For instance, EC5049—an amide analog of TPPU—exhibited a 10-fold increase in solubility (22 μM vs. 2 μM for TPPU) despite a modest reduction in potency (IC50=12nMIC_{50} = 12 \, \text{nM} vs. 0.7 nM).

Synthetic Routes for Amide Derivatives

The synthesis of EC5026, a clinical candidate, illustrates key modifications (Table 1):

  • Intermediate 4 : Prepared by reacting 3-fluoro-4-(trifluoromethoxy)aniline with triphosgene in dichloromethane (DCM), followed by coupling with tert-butyl 4-aminopiperidine-1-carboxylate.

  • Final Product : Deprotection of the tert-butyl group using HCl in dioxane yields EC5026, which displays a melting point of 98°C (vs. 145°C for TPPU) and IC50=0.4nMIC_{50} = 0.4 \, \text{nM}.

Table 1: Physicochemical and Pharmacological Properties of Select sEH Inhibitors

CompoundCoreIC50IC_{50} (nM)Solubility (μM)logPMelting Point (°C)
TPPUUrea0.724.8145
EC5026Amide0.4183.998
EC5049Amide12223.285
Data sourced from

High-Throughput Screening (HTS) Assays for Lead Identification

Fluorescent Substrate Design

The development of (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) enabled sensitive HTS by exploiting sEH’s epoxide hydrolysis activity. Hydrolysis of PHOME releases 6-methoxy-2-naphthaldehyde, which fluoresces at 465 nm (λex=330nm\lambda_{\text{ex}} = 330 \, \text{nm}).

Assay Optimization

Optimal conditions for HTS include:

  • Substrate Concentration : 50 μM PHOME

  • Enzyme Concentration : 3 nM recombinant human sEH

  • Incubation Time : 60–90 minutes at 25°C.

Under these conditions, the assay achieves a signal-to-background ratio >4 and Z’ factor of 0.82, indicating high robustness.

Computational Approaches for Inhibitor Design

3D-QSAR Models with Hydrophobic Descriptors

Quantum mechanically derived hydrophobic descriptors accurately predict inhibitor potency by modeling desolvation effects in sEH’s hydrophobic binding pockets. A 3D-QSAR model combining steric, electrostatic, and hydrophobic parameters achieved r2=0.91r^2 = 0.91 for 76 known inhibitors.

Virtual Screening Outcomes

Prospective screening of 12,000 compounds identified six novel inhibitors with IC50<20nMIC_{50} < 20 \, \text{nM}, including two compounds (Cpd-12 and Cpd-17) exhibiting sub-nanomolar activity (IC50=0.4nMIC_{50} = 0.4 \, \text{nM} and 0.7 nM).

Scale-Up Synthesis and Formulation Challenges

Industrial-Scale Production of EC5026

The multi-kilogram synthesis of EC5026 involves:

  • Step 1 : Large-scale coupling of 3-fluoro-4-(trifluoromethoxy)aniline (250 g) with triphosgene in DCM.

  • Step 2 : Reaction with tert-butyl 4-aminopiperidine-1-carboxylate (386.4 g) to yield Intermediate 4 (800 g crude).

  • Step 3 : Final deprotection using HCl/dioxane to achieve 92% purity after recrystallization.

Formulation Strategies

To enhance oral bioavailability, EC5026 is formulated as a nanosuspension with poloxamer 407, achieving Cmax=1.2μMC_{\text{max}} = 1.2 \, \mu\text{M} in rat plasma after a 10 mg/kg dose .

Chemical Reactions Analysis

Types of Reactions: Soluble epoxide hydrolase inhibitors undergo various chemical reactions, including hydrolysis, oxidation, and substitution. The enzyme soluble epoxide hydrolase itself catalyzes the hydrolysis of epoxides to diols, which is a key reaction in the metabolism of epoxyeicosatrienoic acids .

Common Reagents and Conditions: Common reagents used in the synthesis of soluble epoxide hydrolase inhibitors include triethylamine, acetonitrile, toluene, and phosphorus oxychloride . Reaction conditions often involve reflux and the use of organic solvents to facilitate the desired transformations.

Major Products: The major products formed from these reactions are typically dihydroxyeicosatrienoic acids, which are less bioactive than their epoxide precursors .

Scientific Research Applications

Cardiovascular Diseases

sEHIs have shown promise in managing hypertension and other cardiovascular disorders. They help lower blood pressure and improve endothelial function by increasing EET levels, which facilitate vasodilation and reduce inflammation within blood vessels. Clinical trials have indicated that sEHIs may be effective in treating conditions such as:

  • Hypertension : Initial studies demonstrated significant reductions in blood pressure in hypertensive models treated with sEHIs .
  • Atherosclerosis : Research has indicated that sEHIs can reduce atherosclerotic lesions and improve vascular health by modulating inflammatory responses .
  • Cardiac Hypertrophy : Animal studies have shown that sEHIs can prevent cardiac hypertrophy and heart failure by inhibiting pathways associated with inflammation and fibrosis .

Metabolic Disorders

The role of sEHIs in improving insulin sensitivity and glucose metabolism has attracted attention for their potential in treating diabetes. Increased EET levels are associated with enhanced insulin signaling pathways, making sEHIs a candidate for:

  • Type 2 Diabetes : Studies suggest that sEHIs can improve metabolic profiles by enhancing insulin sensitivity and reducing hyperglycemia .

Inflammatory Conditions

sEHIs exhibit anti-inflammatory properties across various disease models. Their ability to elevate EET levels contributes to the resolution of inflammation, making them suitable for:

  • Chronic Obstructive Pulmonary Disease (COPD) : Initial findings indicate that sEHIs may improve lung function and reduce inflammation in COPD patients .
  • Arthritis and Pain Management : In animal models, sEHIs have been effective at reducing pain and inflammation associated with arthritis, showcasing their potential utility in pain management therapies .

Neurological Disorders

The neuroprotective effects of sEHIs are being explored for conditions such as stroke and neurodegenerative diseases. Their ability to mitigate oxidative stress and inflammation is crucial for:

  • Stroke : Preclinical studies have shown that sEHIs can reduce infarct size and improve recovery outcomes following ischemic events .
  • Neurodegenerative Diseases : Research is ongoing into the role of sEHIs in managing diseases like Alzheimer's through modulation of inflammatory pathways .

Case Studies

Study FocusFindingsReference
HypertensionSignificant reduction in blood pressure observed with AUDA-BE treatment in hypertensive mice
Cardiac HypertrophyPrevention of cardiac hypertrophy in TAC mice using sEH inhibitors
COPDImproved endothelial function noted in smokers with COPD after treatment with sEH inhibitors
ArthritisReduction of pain perception in dogs with osteoarthritis using an sEH inhibitor

Mechanism of Action

The mechanism of action of soluble epoxide hydrolase inhibitors involves the inhibition of the enzyme soluble epoxide hydrolase, which leads to an increase in the levels of epoxyeicosatrienoic acids. These acids exert their effects by modulating various signaling pathways, including those involved in inflammation, blood pressure regulation, and pain modulation . The inhibition of soluble epoxide hydrolase results in enhanced angiogenesis and improved endothelial function .

Comparison with Similar Compounds

Urea-Based Inhibitors

Urea derivatives are the most extensively studied sEH inhibitors. Key examples include:

  • 1-Cyclohexyl-3-dodecylurea (CDU) : Reduces blood pressure and renal damage in hypertensive models (IC₅₀: ~10 nM) .
  • 12-(3-Adamantan-1-yl-ureido)dodecanoic acid (AUDA): Enhances synaptic plasticity in the prefrontal cortex by upregulating NMDA and AMPA receptors (IC₅₀: 1.4 nM) .
  • TPPU : Lacks addictive effects in mice compared to morphine, highlighting its safety for chronic use .

Limitations : Poor water solubility and high melting points complicate formulation . Modifications, such as introducing polar groups (e.g., 1,3-disubstituted ureas with improved solubility), address these issues without compromising potency (IC₅₀: <10 nM) .

Non-Urea Inhibitors

Non-urea inhibitors circumvent urea-associated solubility challenges:

  • Pyridinone Derivatives (e.g., Compound 9c): Achieve 86% inhibition at 10 μM via hydrogen bonding with Tyr383 and Asp335 in the sEH active site .
  • Amide Derivatives (e.g., 14–34) : Exhibit comparable potency to urea-based inhibitors (IC₅₀: 2.5 nM) with superior pharmacokinetics .

Advantages : Enhanced metabolic stability and oral bioavailability make these candidates favorable for clinical translation .

Dual-Target Inhibitors

Dual inhibitors synergize sEH inhibition with modulation of other pathways:

  • MMP/sEH Inhibitors : Six compounds identified with dual inhibition of matrix metalloproteinases (MMPs) and sEH, relevant in inflammatory and fibrotic diseases .
  • PPARγ/sEH Inhibitors : Optimized compounds act as partial PPARγ agonists and sEH inhibitors, showing efficacy in adipocytes and macrophages for metabolic syndrome .

Therapeutic Potential: Dual inhibitors broaden applications but require careful balancing of target selectivity and pharmacokinetics .

Pharmacokinetic and Pharmacodynamic Comparisons

Potency and Selectivity

Compound Class Example IC₅₀/Ki Selectivity Notes
Urea-based CDU 10 nM High selectivity for sEH
Urea-based (modified) Polar-substituted ureas <10 nM Improved solubility
Non-urea 14–34 2.5 nM Comparable to urea inhibitors
Pyridinone 9c 86% inhibition at 10 μM Moderate potency

Solubility and Bioavailability

  • Urea-based : CDU and AUDA have low water solubility (<1 μg/mL) but high membrane permeability .
  • Non-urea: Amide derivatives exhibit >10-fold higher aqueous solubility than urea analogs .

Cardiovascular and Renal Diseases

  • Hypertension : CDU lowers blood pressure in angiotensin II-induced hypertension (MAP reduction: 15–20 mmHg) .
  • Renal Protection : sEH inhibition reduces albuminuria and glomerular damage in hypertensive rats .

Central Nervous System (CNS) Disorders

  • Synaptic Plasticity : AUDA enhances long-term potentiation (LTP) in the prefrontal cortex, suggesting utility in cognitive disorders .
  • Neuroinflammation : Dual MMP/sEH inhibitors reduce neuroinflammatory markers in experimental autoimmune encephalomyelitis models .

Metabolic and Inflammatory Diseases

  • Insulin Resistance : sEH inhibition improves glucose tolerance and reduces hepatic steatosis in diabetic models .
  • Acute Inflammation : Benzoxazolone-urea derivatives suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophages .

Q & A

Q. What multi-omics approaches are used to elucidate sEH inhibitor mechanisms in complex diseases like diabetes?

  • Methodology : Integrate lipidomics (EET/DHET profiling), transcriptomics (RNA-seq of pancreatic islets), and proteomics (sEH expression in liver). In diabetic models, sEH inhibitors restore insulin sensitivity via AMPK activation, validated by phospho-antibody arrays and glucose tolerance tests .

Contradiction Analysis and Validation

  • Issue : Discrepancies in IC₅₀ values between recombinant enzymes and cellular assays.

    • Resolution : Account for cellular uptake (e.g., efflux pumps) using permeability assays (Caco-2). Normalize inhibitor concentrations to intracellular levels via LC-MS .
  • Issue : Variable anti-inflammatory outcomes in different tissue injury models.

    • Resolution : Profile lipid mediators (e.g., lipoxins vs. prostaglandins) via targeted metabolomics. sEH inhibitors shift eicosanoid balance toward pro-resolving mediators, which is context-dependent .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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